molecular formula C13H20N2O3 B4666226 N-(3,5-dimethoxyphenyl)-N'-isobutylurea

N-(3,5-dimethoxyphenyl)-N'-isobutylurea

Cat. No. B4666226
M. Wt: 252.31 g/mol
InChI Key: PFZJZTUSGUJHQY-UHFFFAOYSA-N
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Description

A-86929 is a synthetic compound that belongs to the class of phenethylamines. It was first synthesized in the 1990s by a team of chemists led by David E. Nichols at Purdue University. The compound was initially developed as a potential treatment for Parkinson's disease, but later studies have shown that it may have broader applications in the treatment of other neurological disorders.

Mechanism of Action

The exact mechanism of action of A-86929 is not fully understood, but it is believed to act primarily as a dopamine reuptake inhibitor. By blocking the reuptake of dopamine, A-86929 increases the concentration of dopamine in the synaptic cleft, leading to increased dopamine signaling. This increased signaling may be responsible for the therapeutic effects of A-86929 in neurological disorders.
Biochemical and physiological effects:
A-86929 has been shown to have a number of biochemical and physiological effects. In addition to its effects on dopamine signaling, A-86929 has been shown to increase the release of other neurotransmitters, including norepinephrine and serotonin. Additionally, A-86929 has been shown to increase the activity of certain enzymes, including tyrosine hydroxylase and monoamine oxidase. These effects may contribute to the therapeutic effects of A-86929 in neurological disorders.

Advantages and Limitations for Lab Experiments

One of the primary advantages of A-86929 for lab experiments is its high potency and selectivity for dopamine reuptake inhibition. This makes it a useful tool for studying the role of dopamine in neurological disorders. However, A-86929 has some limitations for lab experiments, including its relatively short half-life and the fact that it is not commercially available. These limitations may make it more difficult to conduct long-term studies or to replicate studies across different labs.

Future Directions

There are many potential future directions for research on A-86929. One area of interest is the development of more potent and selective dopamine reuptake inhibitors based on the structure of A-86929. Additionally, there is interest in exploring the use of A-86929 in combination with other drugs for the treatment of neurological disorders. Finally, there is a need for more research on the long-term effects of A-86929 and its potential side effects in humans.
In conclusion, A-86929 is a synthetic compound that has been the subject of scientific research due to its potential use in the treatment of neurological disorders. The synthesis method has been optimized over the years, and A-86929 has been shown to have a number of biochemical and physiological effects. While there are some limitations to its use in lab experiments, there are many potential future directions for research on A-86929, including the development of more potent and selective dopamine reuptake inhibitors and the exploration of its use in combination with other drugs.

Scientific Research Applications

A-86929 has been the subject of numerous scientific studies, primarily focused on its potential use in the treatment of neurological disorders. Some of the most promising applications of A-86929 include the treatment of Parkinson's disease, depression, and addiction. In preclinical studies, A-86929 has been shown to have a positive effect on dopamine release and uptake, suggesting that it may be able to improve symptoms of Parkinson's disease. Additionally, A-86929 has been shown to have antidepressant-like effects in animal models, indicating that it may be a potential treatment for depression. Finally, A-86929 has been shown to reduce the reinforcing effects of drugs of abuse, suggesting that it may be a useful tool in the treatment of addiction.

properties

IUPAC Name

1-(3,5-dimethoxyphenyl)-3-(2-methylpropyl)urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H20N2O3/c1-9(2)8-14-13(16)15-10-5-11(17-3)7-12(6-10)18-4/h5-7,9H,8H2,1-4H3,(H2,14,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PFZJZTUSGUJHQY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CNC(=O)NC1=CC(=CC(=C1)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H20N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

252.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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